The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a quinoline core structure with various functional groups that enhance its biological activity and solubility. The presence of a chloro group and a fluorobenzenesulfonyl moiety contributes to its reactivity, making it a candidate for further research in drug development.
This compound belongs to the class of quinoline derivatives, which are recognized for their diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 498.95 g/mol. It is classified as an organic compound with potential antibacterial properties, making it significant in the field of drug discovery and development .
The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves several synthetic steps, including:
Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can be represented as follows:
Cc1cccc(NC(CN(C=C2S(c(cc3)ccc3F)(=O)=O)c(ccc(Cl)c3)c3C2=O)=O)c1The structure features a quinoline core with multiple substituents that enhance its pharmacological profile .
The chemical reactivity of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can be attributed to its functional groups:
These reactions are crucial for modifying the compound to improve efficacy or reduce toxicity in therapeutic applications.
The mechanism of action for 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide likely involves:
The physical properties of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide include:
Chemical properties include:
These properties are essential for understanding how this compound behaves in biological systems and during synthesis.
The primary applications of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide are centered around its potential as an antibacterial agent. Its unique structure allows for:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: